molecular formula C10H13BF4OS B1587306 Dimethylphenacylsulfonium Tetrafluoroborate CAS No. 24806-57-3

Dimethylphenacylsulfonium Tetrafluoroborate

Cat. No.: B1587306
CAS No.: 24806-57-3
M. Wt: 268.08 g/mol
InChI Key: NYDZUKNJLPHOOF-UHFFFAOYSA-N
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Description

Dimethylphenacylsulfonium Tetrafluoroborate is a chemical compound with the molecular formula C10H13BF4OS and a molecular weight of 268.08 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylphenacylsulfonium Tetrafluoroborate can be synthesized through the reaction of dimethyl sulfide with phenacyl bromide in the presence of tetrafluoroboric acid. The reaction typically occurs under mild conditions, with the reactants being mixed in a suitable solvent such as methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Dimethylphenacylsulfonium Tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethylphenacylsulfonium Tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development and delivery systems.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethylphenacylsulfonium Tetrafluoroborate involves its ability to act as a sulfonium ion donor. This property allows it to participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

  • Dimethylsulfonium Tetrafluoroborate
  • Phenacylsulfonium Tetrafluoroborate
  • Methylphenacylsulfonium Tetrafluoroborate

Uniqueness

Dimethylphenacylsulfonium Tetrafluoroborate is unique due to its specific combination of dimethyl and phenacyl groups, which confer distinct reactivity and properties compared to other sulfonium compounds. This uniqueness makes it particularly valuable in certain synthetic and research applications .

Properties

IUPAC Name

dimethyl(phenacyl)sulfanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13OS.BF4/c1-12(2)8-10(11)9-6-4-3-5-7-9;2-1(3,4)5/h3-7H,8H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDZUKNJLPHOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[S+](C)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371854
Record name Dimethylphenacylsulfonium Tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24806-57-3
Record name Dimethylphenacylsulfonium Tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylphenacylsulfonium Tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthesis methods for Dimethyl(2‐oxo‐2‐phenylethyl)‐sulfonium Bromide, and how is the Tetrafluoroborate salt obtained?

A1: The research paper outlines several synthesis methods for Dimethyl(2‐oxo‐2‐phenylethyl)‐sulfonium Bromide []:

  • Direct Synthesis: Reacting phenacyl bromide with dimethyl sulfide directly produces the bromide salt [].
  • DMSO-Based Synthesis: This method avoids using volatile dimethyl sulfide by utilizing DMSO and tert-butyl bromide to generate bromodimethylsulfonium bromide, which then reacts with acetophenone to yield the desired product [].
  • Hydrogen Bromide Method: A more recent method utilizes hydrogen bromide as the bromine source instead of tert-butyl bromide, achieving a 69% yield [].

Q2: What are the safety precautions associated with handling Dimethyl(2‐oxo‐2‐phenylethyl)‐sulfonium Bromide?

A2: The abstract emphasizes the importance of handling Dimethyl(2‐oxo‐2‐phenylethyl)‐sulfonium Bromide with caution due to its potential to cause skin and eye irritation []. The following safety precautions are recommended:

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